molecular formula C16H20ClN3 B2545831 [2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride CAS No. 1028833-77-3

[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride

Cat. No. B2545831
CAS RN: 1028833-77-3
M. Wt: 289.81
InChI Key: HAHOETJPKGICFB-UHFFFAOYSA-N
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Description

The compound "[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride" appears to be a complex molecule that may be related to the class of compounds known as pyrroloindoles. These compounds are of interest due to their potential biological activities and their presence in various natural products.

Synthesis Analysis

The synthesis of pyrroloindole derivatives can be achieved through various methods. One such method involves the condensation of 2-(pyrrol-1-yl)benzaldehydes with secondary amine hydrochlorides, as described in the first paper. This process uses NaI/TMSCl/Et3N as a mediator and leads to the formation of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles generally in good yields . Although the exact compound is not synthesized in the paper, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrroloindoles, such as the ones synthesized in the first paper, is characterized by the presence of a pyrrole ring fused to an indole system . The compound would likely have a similar fused ring system, with additional substituents that may influence its chemical behavior and physical properties.

Chemical Reactions Analysis

The reactivity of pyrroloindole compounds can vary depending on the substituents present on the rings. For instance, the fourth paper describes the formation of 9-arylamino-9H-pyrrolo[1,2-a]indoles and their imino derivatives by heating 2-(pyrrol-1-yl)benzaldehydes with aryl amines . This suggests that the compound may also undergo similar cyclization reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" would be influenced by its molecular structure. The presence of the indole and pyrrole rings, as well as the amine group, suggests that it could participate in hydrogen bonding and might exhibit certain solubility characteristics in polar solvents. However, specific physical properties such as melting point, boiling point, and solubility would require experimental determination or computational prediction, which are not provided in the papers .

Scientific Research Applications

Facile Synthesis Techniques

A study by Kobayashi et al. (2006) details a synthesis method involving the condensation between 2-(pyrrol-1-yl)benzaldehydes and secondary amine hydrochlorides, followed by intramolecular trapping. This method could be relevant for synthesizing complex indole and pyrrole-containing structures, potentially including compounds similar to the one (Kobayashi, Takanohashi, Hashimoto, Morikawa, & Konishi, 2006).

Antiallergic Compound Synthesis

Research by Menciu et al. (1999) on the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents highlights the potential pharmaceutical applications of indole derivatives. These compounds exhibit significant antiallergic potency, suggesting that similar structures could have therapeutic applications (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).

Supramolecular Structures

A study by Yin and Li (2006) explores the self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures. This research demonstrates the potential of pyrrole derivatives in crystal engineering, which could be extended to related compounds for developing novel materials or nanoscale structures (Yin & Li, 2006).

Catalytic Applications

Singh et al. (2017) describe the synthesis of palladacycles from indole-derived ligands, showcasing their efficiency as catalysts in coupling and allylation reactions. This indicates the potential utility of indole and pyrrole compounds in catalysis, possibly including the synthesis or modification of complex organic molecules (Singh, Saleem, Pal, & Singh, 2017).

Multicomponent Reaction Synthesis

Lin et al. (2011) present a one-pot multicomponent synthesis method for polysubstituted pyrroles, demonstrating the versatility and efficiency of synthesizing complex pyrrole structures. This methodology could be applicable to the synthesis or functionalization of compounds with structural similarities to the one (Lin, Mao, Dai, Lu, & Wang, 2011).

Mechanism of Action

    Target of action

    Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the targets they interact with

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, often through their interactions with enzymes and receptors

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.ClH/c1-19-10-4-5-14(19)12-17-9-8-13-11-18-16-7-3-2-6-15(13)16;/h2-7,10-11,17-18H,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHOETJPKGICFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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